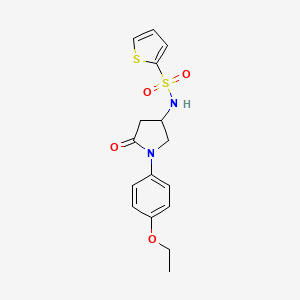

N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)thiophene-2-sulfonamide

Description

Properties

IUPAC Name |

N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S2/c1-2-22-14-7-5-13(6-8-14)18-11-12(10-15(18)19)17-24(20,21)16-4-3-9-23-16/h3-9,12,17H,2,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXCSHVXOMWWYCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2CC(CC2=O)NS(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the thiophene-2-sulfonamide core. This can be achieved through the reaction of thiophene-2-sulfonyl chloride with an appropriate amine under basic conditions. The next step involves the introduction of the pyrrolidinone moiety, which can be synthesized via a cyclization reaction of a suitable precursor. The final step is the coupling of the 4-ethoxyphenyl group to the pyrrolidinone ring, which can be accomplished using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the sulfonamide formation and cyclization steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonamide group can be reduced to the corresponding amine.

Substitution: The ethoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)thiophene-2-sulfonamide exhibit significant anticancer properties. These compounds have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, sulfonamide derivatives have shown efficacy against various cancer cell lines, suggesting that the thiophene moiety may enhance biological activity through specific interactions with cellular targets .

Antimicrobial Properties

The sulfonamide group is well-known for its antimicrobial activity. Studies have demonstrated that sulfonamide derivatives can inhibit bacterial growth by interfering with folate synthesis pathways. The incorporation of the thiophene ring could potentially enhance this effect, making it a candidate for developing new antibiotics against resistant strains of bacteria .

Neurological Applications

Preliminary studies suggest that compounds like N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)thiophene-2-sulfonamide may have neuroprotective effects. These effects are hypothesized to arise from the compound's ability to modulate neurotransmitter systems or reduce oxidative stress in neuronal cells . Further investigation into its mechanism could reveal its potential in treating neurodegenerative diseases.

Case Study: Anticancer Efficacy

A study published in a peer-reviewed journal examined a series of thiophene-based sulfonamides, including N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)thiophene-2-sulfonamide, for their anticancer properties. The results indicated a dose-dependent inhibition of cell proliferation in breast cancer cell lines, with IC50 values significantly lower than those of standard chemotherapeutics .

Case Study: Antimicrobial Activity

In another investigation focusing on antimicrobial efficacy, researchers tested several sulfonamide derivatives against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The findings revealed that the compound exhibited potent antibacterial activity, outperforming traditional antibiotics in certain assays .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Anticancer Activity | Inhibits tumor growth and induces apoptosis | Significant efficacy against cancer cell lines |

| Antimicrobial Properties | Inhibits bacterial growth via folate synthesis interference | Potent activity against resistant bacterial strains |

| Neurological Effects | Potential neuroprotective effects | Modulation of neurotransmitter systems suggested |

Mechanism of Action

The mechanism of action of N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the thiophene and pyrrolidinone moieties can engage in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Heterocyclic Structures

The target compound’s pyrrolidin-5-one core distinguishes it from other sulfonamide-containing analogs:

Key Insight: The pyrrolidin-5-one’s ketone may confer rigidity and H-bonding capacity compared to aromatic cores (indole, pyrimidine) or oxazolidinone’s oxygen-rich ring .

Substituent Effects

The 4-ethoxyphenyl group in the target compound differs from alkoxy variants in benzamide derivatives ():

Key Insight : The ethoxy group in the target compound strikes a balance between lipophilicity and solubility compared to shorter (methoxy) or bulkier (propoxy) analogs .

Sulfonamide Variations

The thiophene-2-sulfonamide group in the target contrasts with other sulfonamide derivatives:

Key Insight : Thiophene-sulfonamide’s planar structure may improve binding to flat enzymatic pockets compared to bulkier aliphatic sulfonamides .

Conformational Analysis

The pyrrolidin-5-one ring’s puckering (flattened by the ketone) can be quantified using Cremer-Pople parameters ():

- Puckering amplitude (q) : Lower in pyrrolidin-5-one due to ketone-induced planarity.

- Phase angle (φ): Reflects pseudorotation; distinct from saturated pyrrolidines or flexible oxazolidinones .

Comparatively, indole (3a) and pyrimidine () cores exhibit rigid, planar conformations, while oxazolidinones () may adopt variable puckering depending on substitution .

Biological Activity

N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)thiophene-2-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C18H22N2O4S2

- Molecular Weight : 378.51 g/mol

- Functional Groups : Contains a thiophene ring, sulfonamide group, and a pyrrolidinone moiety.

N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)thiophene-2-sulfonamide exhibits its biological effects primarily through interactions with specific biological targets, including enzymes and receptors. The compound's structural features enable it to modulate the activity of these targets, influencing various cellular pathways such as:

- Signal Transduction : Interfering with pathways that regulate cell communication.

- Metabolic Regulation : Affecting metabolic processes that can lead to altered cellular functions.

- Gene Expression Modulation : Influencing the transcription of genes involved in cell proliferation and apoptosis.

Anticancer Activity

Research indicates that this compound may possess significant anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines. For instance, flow cytometry analysis revealed that treatment with the compound led to increased apoptosis rates in MCF-7 breast cancer cells, suggesting potential as an anticancer agent .

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| MCF-7 | 25.72 ± 3.95 | Induced apoptosis |

| U87 | 45.2 ± 13.0 | Cytotoxicity |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it exhibits activity against various bacterial strains, although specific mechanisms remain to be elucidated. The presence of the sulfonamide group is often associated with antibacterial action, which may contribute to the observed effects .

Case Studies and Research Findings

- Study on MCF-7 Cells : A detailed metabolomic analysis indicated that exposure to N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)thiophene-2-sulfonamide altered metabolic pathways associated with oxidative stress and cell proliferation. This suggests a mechanism where the compound modulates cellular metabolism to exert its anticancer effects .

- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to controls, further supporting its potential as an anticancer therapeutic agent.

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)thiophene-2-sulfonamide?

- Methodological Answer : The synthesis typically involves a multi-step approach:

- Step 1 : Formation of the pyrrolidin-5-one core via cyclization of a β-ketoamide intermediate under acidic conditions (e.g., formic acid reflux) .

- Step 2 : Introduction of the 4-ethoxyphenyl group at the N1 position using nucleophilic substitution or reductive amination.

- Step 3 : Sulfonylation of the pyrrolidinone intermediate with thiophene-2-sulfonyl chloride in the presence of a base (e.g., triethylamine) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol/water mixtures are standard .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are they applied?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms substituent positions and stereochemistry. For example, the ethoxyphenyl group shows characteristic aromatic protons (δ 6.8–7.2 ppm) and a triplet for the ethoxy –OCH₂CH₃ (δ 1.3–1.5 ppm) .

- IR : Peaks at ~1700 cm⁻¹ (C=O stretch of pyrrolidinone) and ~1350 cm⁻¹ (S=O stretch of sulfonamide) validate functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ calculated for C₁₇H₂₀N₂O₄S₂: 396.09) .

Q. What are the recommended assays for initial biological activity screening?

- Methodological Answer :

- Enzyme Inhibition : Use fluorescence-based proteasome inhibition assays (e.g., chymotrypsin-like activity measurement at 10 µM compound concentration) .

- Cytotoxicity : MTT assays against cancer cell lines (e.g., HCT-116, IC₅₀ determination) .

- Solubility : Measure partition coefficient (logP) via shake-flask method to assess bioavailability .

Advanced Research Questions

Q. How can the puckering conformation of the pyrrolidinone ring be quantitatively analyzed?

- Methodological Answer :

- Cremer-Pople Parameters : Calculate puckering amplitude (θ) and phase angle (φ) using atomic coordinates from X-ray crystallography or DFT-optimized structures. For example, θ > 0.5 Å indicates significant non-planarity .

- Software : Implement SHELXL for crystallographic refinement and Mercury for visualization .

- Case Study : A θ of 0.7 Å and φ ≈ 30° suggests a twisted envelope conformation, which may influence binding affinity to biological targets .

Q. How should researchers address contradictions in reported IC₅₀ values across studies?

- Methodological Answer :

- Assay Validation : Cross-check assay conditions (e.g., ATP concentration in kinase assays, pH, temperature) .

- Compound Purity : Verify purity (>95%) via HPLC and elemental analysis .

- Structural Validation : Use SHELXPRO to re-refine crystallographic data and ensure no disorder or incorrect symmetry assignments .

Q. What strategies optimize structure-activity relationship (SAR) studies for this compound?

- Methodological Answer :

- Analog Design : Synthesize derivatives with modifications at:

- Pyrrolidinone C3 : Introduce methyl or halogen substituents to probe steric effects .

- Sulfonamide Thiophene : Replace with furan or benzene rings to assess electronic contributions .

- Data Analysis : Use multivariate regression to correlate substituent properties (Hammett σ, π) with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.